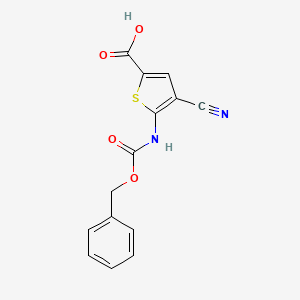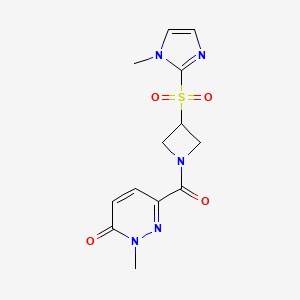
2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H15N5O4S and its molecular weight is 337.35. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimycobacterial properties. Researchers have investigated their effectiveness against bacterial strains, including Mycobacterium tuberculosis. These compounds could potentially serve as leads for novel antibiotics or anti-tubercular agents .
Antiviral Potential
Imidazole-containing molecules often exhibit antiviral activity. While specific studies on our compound are limited, its structural features suggest it might interfere with viral replication pathways. Further research could explore its potential against specific viruses .
Anti-Inflammatory Effects
Imidazole derivatives have been investigated for their anti-inflammatory properties. Our compound may modulate inflammatory pathways, making it relevant for conditions involving inflammation, such as autoimmune diseases or chronic inflammatory disorders .
Antitumor Properties
Certain imidazole-based compounds show promise as antitumor agents. Although direct evidence for our compound is scarce, its unique structure warrants investigation in cancer cell lines. It could potentially inhibit tumor growth or metastasis .
Antidiabetic Activity
Imidazole derivatives have been explored for their effects on glucose metabolism. Our compound might influence insulin signaling pathways or glucose uptake, making it relevant for diabetes research .
Antioxidant Potential
Imidazole-containing compounds often exhibit antioxidant properties. Our compound could scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant capacity could yield valuable insights .
Biological Imaging and Fluorescent Labeling
Imidazole derivatives serve as intermediates in fluorescent dye synthesis. Researchers use them for biological labeling and imaging studies. Our compound’s unique structure might find applications in visualizing cellular processes or specific biomolecules .
Other Applications
While not extensively studied, our compound’s diverse properties suggest it could have additional applications. Researchers might explore its potential as an enzyme inhibitor, ligand in coordination chemistry, or even as a building block for novel materials .
Eigenschaften
IUPAC Name |
2-methyl-6-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-16-6-5-14-13(16)23(21,22)9-7-18(8-9)12(20)10-3-4-11(19)17(2)15-10/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSDUZDOIMHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)
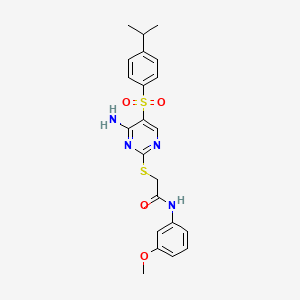
![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)
![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)

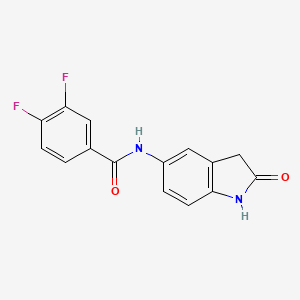
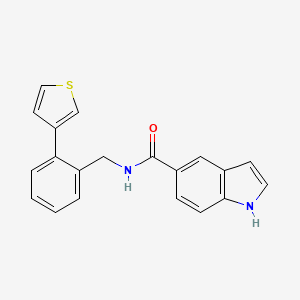
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453982.png)
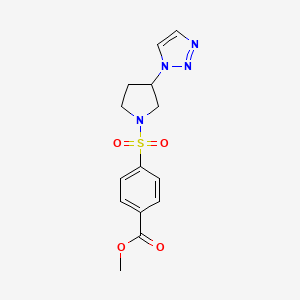
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)
![1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2453986.png)


